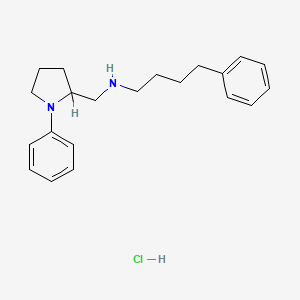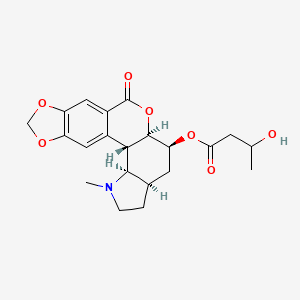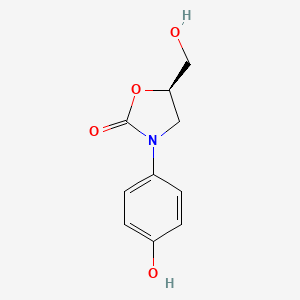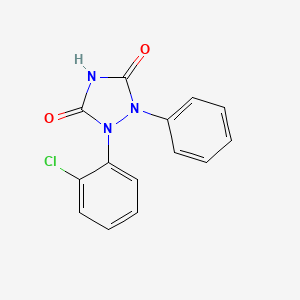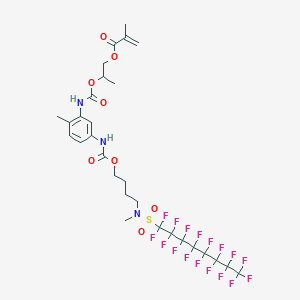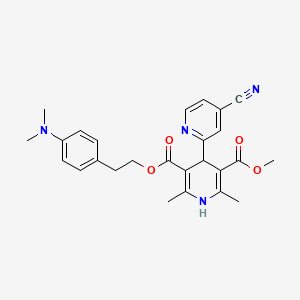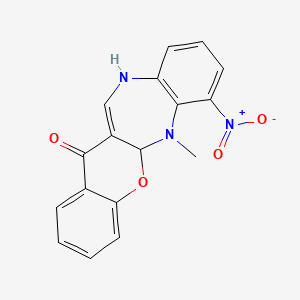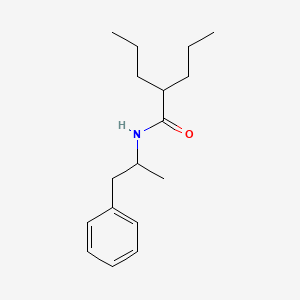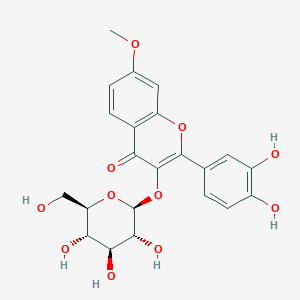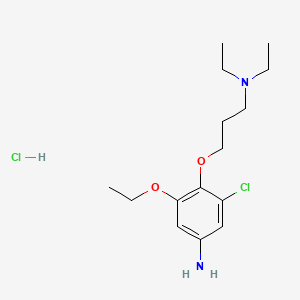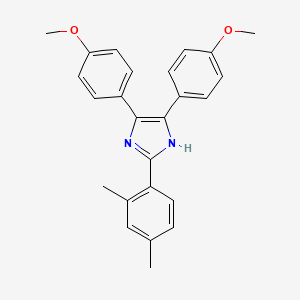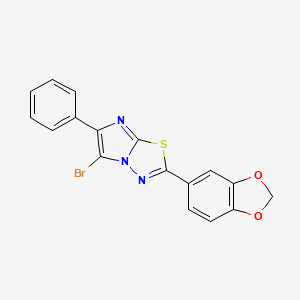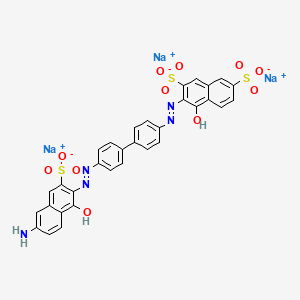
Propanamide, N-(3-aminophenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-(3-aminophenyl)-, monohydrochloride is a chemical compound with the molecular formula C9H12N2OClH It is a derivative of propanamide where the amide nitrogen is substituted with a 3-aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(3-aminophenyl)-, monohydrochloride typically involves the reaction of 3-nitroaniline with propionyl chloride to form N-(3-nitrophenyl)propanamide. This intermediate is then reduced to N-(3-aminophenyl)propanamide using a reducing agent such as iron powder in the presence of hydrochloric acid. The final product, this compound, is obtained by treating N-(3-aminophenyl)propanamide with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: nitration, reduction, and hydrochloride formation. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-(3-aminophenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, sulfuric acid, and halogens under controlled conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: N-(3-aminophenyl)propanamide.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Propanamide, N-(3-aminophenyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Propanamide, N-(3-aminophenyl)-, monohydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further affecting molecular pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Aminophenyl)propanamide
- N-(3-Acetyl-4-hydroxyphenyl)butanamide
- N-Phenylpropanamide
Uniqueness
Propanamide, N-(3-aminophenyl)-, monohydrochloride is unique due to the presence of the 3-aminophenyl group, which imparts distinct chemical and biological properties. This substitution pattern allows for specific interactions with molecular targets that are not possible with other similar compounds. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Propiedades
Número CAS |
72066-84-3 |
|---|---|
Fórmula molecular |
C9H13ClN2O |
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
N-(3-aminophenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-2-9(12)11-8-5-3-4-7(10)6-8;/h3-6H,2,10H2,1H3,(H,11,12);1H |
Clave InChI |
MWLUKWAZURQSSN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC=CC(=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


